N-carbobenzyloxyalanine (Z-Ala-OH, CAS 1142-20-7) is a highly crystalline, N-protected amino acid derivative fundamentally utilized in liquid-phase peptide synthesis (LPPS), enzymatic peptide coupling, and the synthesis of complex chiral active pharmaceutical ingredients (APIs). By masking the α-amino group of L-alanine with a benzyloxycarbonyl (Z or Cbz) moiety, this compound provides robust stability against mild acids and bases while enabling highly specific deprotection via catalytic hydrogenolysis. For industrial and specialized laboratory buyers, Z-Ala-OH serves as a critical building block when standard solid-phase peptide synthesis (SPPS) protocols using Boc or Fmoc chemistries are incompatible with target molecule stability, or when process scale-up demands the step-economy of simultaneous global deprotection .
Substituting Z-Ala-OH with common in-class alternatives like Boc-Ala-OH or Fmoc-Ala-OH frequently fails in complex or specialized synthetic environments. Fmoc-Ala-OH deprotection requires basic conditions (e.g., piperidine) that generate dibenzofulvene byproducts, which can interfere with one-pot tandem couplings and degrade base-sensitive depsipeptide linkages. Conversely, Boc-Ala-OH requires strong acids (e.g., TFA) for deprotection, risking the cleavage of acid-labile side-chain protecting groups or glycosidic bonds in glycopeptides. Furthermore, in precursor functionalization workflows such as N-methylation, Boc-protected alanine exhibits sluggish kinetics and incomplete conversion compared to the Z-protected analog, leading to lower yields and challenging purifications [1]. Selecting Z-Ala-OH ensures orthogonal compatibility with both acid- and base-sensitive moieties and provides superior reactivity in specific precursor modifications .
The synthesis of N-methylated amino acids is critical for developing protease-resistant peptide therapeutics. When subjected to standard N-methylation conditions, the choice of N-protecting group significantly dictates the reaction rate and overall yield. Comparative kinetic studies demonstrate that Z-Ala-OH achieves 91% N-methylation within 15 hours, whereas the widely used substitute Boc-Ala-OH reaches only 56% conversion under identical parameters [1]. This accelerated reactivity makes Z-Ala-OH the preferred procurement choice for workflows requiring high-purity, high-yield N-methylated alanine building blocks, minimizing the need for extended reaction times or complex chromatographic separations of unreacted starting materials.
| Evidence Dimension | Extent of N-methylation conversion at 15 hours |
| Target Compound Data | 91% conversion (Z-Ala-OH) |
| Comparator Or Baseline | 56% conversion (Boc-Ala-OH) |
| Quantified Difference | +35% absolute increase in methylation yield |
| Conditions | Ag2O/CH3I in DMF at 3 °C |
Buyers synthesizing N-methylated APIs can achieve significantly higher yields and simplify purification by procuring Z-Ala-OH instead of Boc-Ala-OH.
In modern, environmentally sustainable liquid-phase peptide synthesis (LPPS) using aqueous micelles, the accumulation of deprotection byproducts severely limits one-pot tandem coupling efficiencies. Z-Ala-OH is uniquely suited for this process because its deprotection via catalytic hydrogenolysis (Pd/C, H2) generates only volatile toluene and carbon dioxide . In contrast, Fmoc-Ala-OH generates dibenzofulvene and requires amine bases, which can poison subsequent coupling steps or necessitate intermediate extractions. Utilizing Z-Ala-OH in aqueous micellar systems enables seamless tandem deprotection and coupling, achieving global tripeptide yields of up to 92% without intermediate purification.
| Evidence Dimension | Deprotection byproduct generation and tandem coupling compatibility |
| Target Compound Data | 0 non-volatile byproducts (enables 92% global yield in one-pot tandem coupling) |
| Comparator Or Baseline | Fmoc-Ala-OH (generates dibenzofulvene/amine adducts requiring extraction) |
| Quantified Difference | Elimination of intermediate purification steps |
| Conditions | Aqueous micellar conditions (TPGS-750-M) with Pd/C and COMU/2,6-lutidine at room temperature |
For process chemists scaling up LPPS, procuring Z-Ala-OH enables highly efficient, continuous one-pot peptide assembly that Fmoc-derivatives cannot support.
In the synthesis of complex biomolecules such as glycopeptides or depsipeptides, minimizing the number of late-stage deprotection steps is crucial for maximizing final yields. Z-Ala-OH offers a distinct advantage over Fmoc-Ala-OH or Boc-Ala-OH because the benzyloxycarbonyl (Z) group can be cleaved simultaneously with O-benzyl ether side-chain protecting groups via a single catalytic hydrogenolysis step [1]. Substituting with Fmoc-Ala-OH would force a two-step global deprotection sequence (piperidine followed by hydrogenolysis), increasing the risk of product degradation and yield loss. Consequently, Z-Ala-OH is the optimal choice for streamlining late-stage synthetic routes.
| Evidence Dimension | Number of required deprotection steps for N-alpha and O-benzyl groups |
| Target Compound Data | 1 step (simultaneous catalytic hydrogenolysis) |
| Comparator Or Baseline | Fmoc-Ala-OH (2 distinct steps: base treatment then hydrogenolysis) |
| Quantified Difference | Eliminates 1 full deprotection and purification cycle |
| Conditions | Global deprotection phase in complex glycopeptide or depsipeptide synthesis |
Procuring Z-Ala-OH for complex syntheses directly reduces the number of synthetic steps, lowering labor costs and minimizing late-stage yield attrition.
Z-Ala-OH is the ideal choice for industrial LPPS, particularly in green chemistry frameworks utilizing aqueous micelles. Its clean hydrogenolytic deprotection eliminates the need for intermediate organic extractions required by Fmoc-chemistry, enabling highly efficient one-pot tandem couplings .
For research and manufacturing workflows producing protease-resistant peptide therapeutics, Z-Ala-OH should be procured over Boc-Ala-OH. Its significantly faster and more complete N-methylation kinetics ensure high yields of the critical N-methyl-alanine intermediate, avoiding the bottlenecks of sluggish Boc-methylation [1].
In the synthesis of depsipeptides, glycopeptides, or oligonucleotide-peptide conjugates, Z-Ala-OH provides essential orthogonal protection. It allows for mild, neutral deprotection via hydrogenolysis, perfectly preserving base-labile ester bonds (which Fmoc deprotection would destroy) and acid-labile glycosidic linkages (which Boc deprotection would cleave) [2].
Irritant